![molecular formula C12H9FN4S B2835347 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine CAS No. 610261-05-7](/img/structure/B2835347.png)

5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

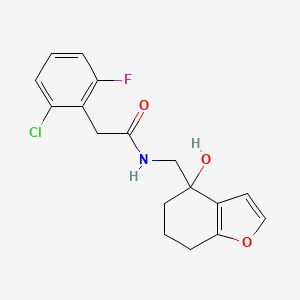

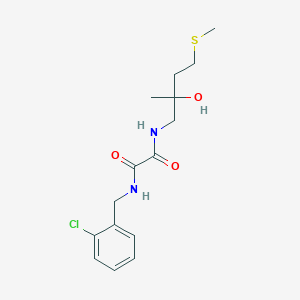

“5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1 H,3 H)-dione with arylamines and aldehydes in a ratio of 1: 1: 2 yielded the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been established by spectroscopy techniques . For instance, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been analyzed using various techniques . For instance, the in silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect .Scientific Research Applications

- Targeting Kinases : 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine has been investigated as a potential kinase inhibitor. Researchers have explored its effects on specific kinases involved in cancer cell proliferation and survival pathways. These studies aim to identify novel therapeutic targets for cancer treatment .

- Antiangiogenic Properties : The compound’s antiangiogenic activity has been studied. By inhibiting blood vessel formation, it could potentially limit tumor growth and metastasis .

- Pyrazolo[4,3-d]pyrimidine Analogues : Scientists have synthesized pyrazolo[4,3-d]pyrimidine analogs containing 5-(4-fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine. These derivatives were evaluated for their anti-inflammatory effects. Structure-activity relationship (SAR) investigations revealed promising candidates with enhanced activity .

- Viral Kinase Inhibition : Given its kinase inhibitory properties, this compound has been explored as a potential antiviral agent. Researchers investigate its ability to inhibit viral kinases critical for viral replication .

- Neuroprotective Effects : Preliminary studies suggest that 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine may have neuroprotective properties. Researchers are investigating its potential in mitigating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Molecular Docking Studies : Computational approaches, including molecular docking, have been employed to understand the binding interactions of this compound with specific protein targets. Such studies aid in rational drug design and optimization .

- Cascade Reactions : Researchers have developed a novel synthetic protocol for pyrimidine derivatives using a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization. This method allows direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines, leading to the formation of 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine .

Anticancer Research

Anti-Inflammatory Applications

Antiviral Research

Neurodegenerative Disorders

Chemical Biology and Drug Design

Synthetic Methodology Development

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUCRKAZFZIXKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)

![1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835270.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)

![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)

![[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2835276.png)

![3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2835277.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxybenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2835279.png)

![N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2835280.png)

![3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2835281.png)

![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2835285.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2835287.png)